molecular formula C10H9NO2 B8507146 2-hydroxymethyl-1H-indole-5-carbaldehyde

2-hydroxymethyl-1H-indole-5-carbaldehyde

Cat. No.: B8507146
M. Wt: 175.18 g/mol
InChI Key: UMGOVDSDEGAXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxymethyl-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(hydroxymethyl)-1H-indole-5-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-5-7-1-2-10-8(3-7)4-9(6-13)11-10/h1-5,11,13H,6H2

InChI Key

UMGOVDSDEGAXQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of N-(4-formyl-2-iodo-phenyl)-acetamide (0.760 g, 2.63 mmol) in anhydrous DMF (20 mL) were added bis(triphenylphosphine)palladium(II) dichloride (90 mg, 0.13 mmol), copper (I) iodide (0.03 g, 0.13 mmol), 1,1,3,3-tetramethyl guanidine (1.51 g, 13.1 mmol), and propargyl alcohol (0.210 g, 3.68 mmol). The reaction mixture was stirred at room temperature for 2 hours and then at 80° C. for 24 hours under nitrogen. Solvent was evaporated under reduced pressure. Water (100 mL) was added and the mixture was extracted with ethyl acetate (200 mL). The organic phase was backwashed with water (2×100 mL), brine (100 mL), and dried over anhydrous Na2SO4. Solvent was evaporated and crude compound was purified by the Simpliflash system (60% ethyl acetate in hexanes as eluent) to give 2-hydroxymethyl-1H-indole-5-carbaldehyde as a pale yellow solid. Yield: 0.10 g (22%).
Name
N-(4-formyl-2-iodo-phenyl)-acetamide
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.03 g
Type
catalyst
Reaction Step One

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